Pukateine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXUUHNYQWZBC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC=C5)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331801 | |
| Record name | Pukateine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-67-4 | |
| Record name | (7aR)-6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pukateine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pukateine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PUKATEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Y5O2QUPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Methodologies for Pukateine Analysis and Synthesis
Isolation and Purification Techniques for Pukateine
Obtaining pure this compound from its natural sources, predominantly plant materials, involves a series of isolation and purification steps. These techniques leverage the physical and chemical properties of this compound to separate it from complex matrices.
Solvent Extraction Protocols
Solvent extraction is a fundamental initial step in isolating this compound from plant biomass, such as the bark of Laurelia novae-zelandiae. This process relies on the differential solubility of this compound and other plant constituents in various solvents. A typical approach involves the use of ethanol (B145695) or methanol (B129727) as extraction solvents. Boiling the bark in 70-80% ethanol for 6-8 hours is a described method to solubilize alkaloids, including this compound . The resulting extract is then concentrated under reduced pressure to remove the solvent and obtain a crude alkaloid mixture .
Alternative and more advanced extraction techniques are also explored to improve efficiency and purity. Supercritical fluid extraction (SFE) using supercritical CO₂ with ethanol as a modifier has been employed to enhance the selectivity for this compound, achieving purities as high as 98% . This method, however, requires specialized high-pressure equipment, which can limit its industrial scalability .
Chromatographic Separation Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography)
Following solvent extraction, chromatographic methods are indispensable for purifying this compound from the crude extract, which contains a mixture of various compounds. These techniques separate components based on their differential interactions with a stationary phase and a mobile phase.
Column chromatography is a widely used technique for the initial purification of this compound. Using silica (B1680970) gel as the stationary phase and an ethyl acetate/hexane gradient as the mobile phase is a common protocol that can isolate this compound with purity levels ranging from 92% to 95% .
High-Performance Liquid Chromatography (HPLC) is a more refined chromatographic method often used for further purification and for assessing the purity of the isolated this compound . HPLC offers higher resolution and can separate closely related compounds. Thin Layer Chromatography (TLC) is also a simple and effective chromatographic technique used for separating components in plant extracts and can be used in the purification process nih.govresearchgate.net. The selection of appropriate solvent systems for the mobile phase is crucial for achieving effective separation in both column chromatography and HPLC nih.govresearchgate.net.
Structural Elucidation and Confirmation Methodologies
Once isolated and purified, the structure of this compound must be definitively determined and confirmed. This is achieved through the application of various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR techniques such as COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including alkaloids like this compound researchgate.netresearchgate.netresearchgate.netiiserkol.ac.inslideshare.net. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the arrangement of atoms within the molecule.
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments iiserkol.ac.in. For this compound, key ¹H NMR signals include a singlet at δ 6.02 ppm, characteristic of the methylenedioxy group, and a doublet at δ 3.85 ppm, attributed to the C-11 hydroxyl proton .
2D NMR techniques are crucial for establishing connectivity and spatial relationships between atoms. Correlation Spectroscopy (COSY) reveals couplings between protons on adjacent carbons researchgate.netiiserkol.ac.in. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached researchgate.netresearchgate.netiiserkol.ac.in. Heteronuclear Multiple Bond Correlation (HMBC) provides information about couplings between protons and carbons separated by multiple bonds, which is essential for piecing together the molecular framework and confirming the positions of substituents researchgate.netresearchgate.netresearchgate.netiiserkol.ac.in. The comprehensive analysis of 1D and 2D NMR data allows for the complete assignment of proton and carbon signals and the confident elucidation of the this compound structure researchgate.netresearchgate.net.
Mass Spectrometry (MS) for Molecular Characterization
Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation pattern researchgate.netorganomation.comuomustansiriyah.edu.iqresearchgate.net. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can accurately determine the molecular formula by measuring the mass-to-charge ratio ([M+H]⁺) of the molecular ion with high precision . For this compound, HRMS can confirm the molecular ion peak at m/z 297.1365 [M+H]⁺ .
MS is often coupled with chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to analyze complex mixtures and track specific compounds during purification organomation.comresearchgate.netscielo.org.mx. The fragmentation pattern observed in the mass spectrum provides additional structural information that complements NMR data .
Comparative Spectroscopic Analysis with Reference Compounds
Confirming the identity of isolated this compound often involves comparing its spectroscopic data with those of authentic reference compounds or with data reported in the literature researchgate.netresearchgate.netmdpi.com. This comparative analysis provides a high level of confidence in the structural assignment. Comparing UV, IR, and ¹H-NMR spectra, as well as TLC Rf values, of the isolated compound with those of a known sample of this compound or published data is a standard practice researchgate.net. This approach helps to verify that the isolated compound is indeed this compound and not a closely related analog or impurity researchgate.netresearchgate.netmdpi.com.
Chemical Synthesis Pathways of this compound and Analogues
The synthesis of aporphine (B1220529) alkaloids like this compound can be achieved through various chemical approaches, including catalytic hydrogenation and biomimetic oxidative coupling.
Catalytic Hydrogenation Approaches from Proaporphine Precursors
Industrial-scale synthesis of this compound derivatives often utilizes catalytic hydrogenation of proaporphine precursors. This method typically involves the use of palladium on carbon (Pd/C) under hydrogen pressure, commonly ranging from 50 to 100 psi. While effective in converting proaporphines to aporphine derivatives, a significant challenge in this approach is catalyst poisoning by sulfur-containing impurities, which necessitates stringent purification of the feedstock.
Catalytic hydrogenation is a widely used transformation in the chemical industry, employing both homogeneous and heterogeneous catalysts with molecular hydrogen or hydrogen donors. d-nb.info Continuous-flow methods are being explored for their efficiency and environmental benefits in catalytic hydrogenation processes. d-nb.info
Biomimetic Oxidative Coupling of Benzylisoquinolines (e.g., using Horseradish Peroxidase, FeCl₃)
Biomimetic oxidative coupling of benzylisoquinolines is another strategy for synthesizing aporphine alkaloids. This process mimics the natural biosynthetic pathways involving the formation of a new carbon-carbon bond through the oxidation of phenolic compounds. scribd.com
Enzymes such as horseradish peroxidase (HRP) can catalyze oxidative coupling reactions. researchgate.netmdpi.comnih.gov These reactions often involve the generation of phenolic radicals, which then undergo coupling. mdpi.comcsic.es For instance, HRP, in the presence of hydrogen peroxide, has been shown to catalyze the oxidative coupling of various phenolic compounds, including hydroxycinnamoylagmatines and stilbenes, leading to dimeric and trimeric structures. mdpi.comnih.gov The reactivity in HRP-catalyzed oxidative coupling can be influenced by the oxidation potential of the substrates. nih.gov
Inorganic oxidants like ferric chloride (FeCl₃) have also been employed in biomimetic oxidative coupling reactions to synthesize various compounds, including lignans (B1203133) and stilbene (B7821643) oligomers. researchgate.netmdpi.comcsic.es For example, FeCl₃·6H₂O has been used as an oxidant in the oxidative coupling of trans-resveratrol to produce ε-viniferin. mdpi.com
Biosynthetic Investigations of this compound
The biosynthesis of alkaloids, including aporphines like this compound, involves complex enzymatic pathways starting from common precursors.
Proposed Biosynthetic Routes and Intermediates (e.g., (R)-reticuline, liriodenine, (R)-norlaudanosoline)
Biogenetic theories suggest that aporphine alkaloids are derived from benzylisoquinoline precursors. researchgate.net A key intermediate in the biosynthesis of many benzylisoquinoline alkaloids, including those that can lead to aporphines, is (S)-norcoclaurine, formed from the Pictet-Spengler reaction between 4-hydroxyphenylacetaldehyde and dopamine (B1211576). wikipedia.org
(R)-Reticuline is a crucial intermediate in the biosynthesis of various alkaloids, including the morphinan (B1239233) alkaloids found in opium poppy. researchgate.netwikipedia.org While the biosynthesis of morphine alkaloids involves the stereospecific incorporation of (R)-reticuline, the biosynthesis of tetrahydroprotoberberines and related metabolites in other plants utilizes (S)-reticuline. researchgate.net
The presence of (R)-pukateine in Laurelia novae-zelandiae is considered a notable exception in biogenetic theory, as it would theoretically require synthesis from (R)-norlaudanosoline. researchgate.net (R)-Norlaudanosoline is a tetrahydroisoquinoline alkaloid. nih.govwikipedia.orgnih.gov
Liriodenine is an oxoaporphine alkaloid found in various plants, including Laurelia novae-zelandiae. nih.govwikipedia.org While structurally related to aporphines, its direct role as a precursor to this compound is not explicitly detailed in the provided information.
Proposed biosynthetic pathways for other aporphine alkaloids often involve intramolecular oxidative coupling of benzylisoquinoline precursors, leading to the formation of the aporphine skeleton. scribd.com This coupling can occur at different positions on the aromatic rings. scribd.com
Enzymatic Pathways in this compound Biogenesis
The biosynthesis of benzylisoquinoline alkaloids involves a series of enzymatic reactions. Enzymes such as norcoclaurine synthase (NCS) catalyze the initial condensation step. wikipedia.org Subsequent steps involve methyltransferases (OMTs and NMTs) and hydroxylases (e.g., cytochrome P450 enzymes). wikipedia.orgresearchgate.net
Specific enzymatic pathways leading directly to this compound have not been fully elucidated in the provided information. However, the presence of (R)-pukateine in Laurelia novae-zelandiae suggests the involvement of specific enzymes capable of producing the (R) stereochemistry and facilitating the necessary cyclization and hydroxylation steps from benzylisoquinoline precursors like (R)-norlaudanosoline. researchgate.net
Enzymes involved in BIA metabolism often share homology and form a distinct clade compared to enzymes in other metabolic pathways. researchgate.net Studies on other aporphine alkaloids and related benzylisoquinolines highlight the role of enzymes in O-methylation, N-methylation, and hydroxylation reactions that functionalize the basic benzylisoquinoline scaffold before cyclization to the aporphine structure. wikipedia.orgresearchgate.net
Mechanistic Insights into Pukateine S Biological Activities
Neuropharmacological Action Mechanisms of Pukateine
Studies have revealed that this compound exerts significant effects within the neuropharmacological domain, primarily through interactions with dopaminergic and adrenergic receptor systems. These interactions contribute to its observed activities in various experimental models.
Dopaminergic Receptor Agonism and Binding Affinity
This compound demonstrates a notable interaction with dopamine (B1211576) receptors, acting in an agonist-like manner. This interaction is characterized by specific binding affinities for different dopamine receptor subtypes.
In vitro binding studies utilizing rat brain tissues have shown that this compound possesses affinity for both D1 and D2 dopamine receptors. Experiments measuring the displacement of radioligands, such as [³H]-SCH 23390 for D1 receptors and [³H]-raclopride for D2 receptors, have provided quantitative measures of this affinity. This compound exhibited IC50 values in the submicromolar range for both receptor types. Specifically, IC50 values of approximately 0.4 µM were reported for D1 receptors and 0.6 µM for D2 receptors, indicating a relatively strong affinity for these binding sites. nih.govcapes.gov.bracs.org
The binding affinities are summarized in the table below:
| Receptor Type | Radioligand | Tissue Source | IC50 (µM) | Reference |
| D1 | [³H]-SCH 23390 | Rat brain tissue | 0.4 | nih.govcapes.gov.br |
| D2 | [³H]-raclopride | Rat brain tissue | 0.6 | nih.govcapes.gov.br |
This binding profile suggests that this compound can interact with both D1-like and D2-like dopamine receptor families. acs.org
Beyond receptor binding, this compound has been shown to influence dopamine neurotransmission, specifically impacting extracellular dopamine levels. In vivo studies employing microdialysis in the striatum of rats demonstrated that perfusion with this compound resulted in a significant increase in extracellular dopamine concentrations. nih.govcapes.gov.br For instance, perfusion with this compound at a concentration of 340 µM induced a notable elevation in dopamine levels in the striatum. nih.govcapes.gov.br This finding supports the notion of this compound acting as a dopaminergic agonist or enhancer of dopamine signaling in the brain. acs.org Furthermore, in a 6-hydroxydopamine unilaterally denervated rat model, a behavior classically associated with dopaminergic agonist action, administration of this compound (8 mg/kg) elicited significant contralateral circling behavior. nih.govcapes.gov.bracs.org
Investigations into this compound's effects on dopamine uptake mechanisms have also been conducted. Using a synaptosomal preparation, the inhibition of tritiated dopamine uptake by this compound was assayed. This compound demonstrated inhibitory activity on dopamine uptake, with an reported IC50 value of 46 µM. nih.govcapes.gov.br This indicates that this compound can affect the reuptake of dopamine into presynaptic terminals, although its affinity for inhibiting uptake appears lower compared to its binding affinity for dopamine receptors. this compound did not significantly affect monoamine oxidase activities at concentrations up to 100 µM in in vitro experiments using a crude rat brain mitochondrial suspension. nih.govcapes.gov.br
Influence on Dopamine Neurotransmission and Extracellular Levels
Alpha-1 Adrenoceptor Antagonism
In addition to its dopaminergic activity, this compound is also characterized as an antagonist at alpha-1 adrenoceptors. nih.govresearchgate.netthieme-connect.com This antagonistic action contributes to its broader pharmacological profile.
Studies investigating the interaction of this compound with human cloned alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) stably expressed in rat-1 fibroblasts have revealed differential affinities. nih.govresearchgate.netthieme-connect.com this compound, along with other related aporphine (B1220529) alkaloids, showed varying affinities for these three subtypes. nih.govresearchgate.netthieme-connect.com Specifically, these alkaloids demonstrated lower affinity for the α1B-adrenoceptor subtype compared to the α1A- or α1D-subtypes. nih.govresearchgate.netthieme-connect.com While the exact binding affinity values (e.g., Ki) for this compound at each specific subtype were not consistently provided across all sources, the research indicates that the presence of a hydroxyl group at the C-11 position of the aporphine structure, as found in this compound, has different effects on the affinity for each alpha-1 adrenoceptor subtype, suggesting distinct binding site characteristics for the aporphine skeleton across the subtypes. nih.govresearchgate.net this compound has been described as selectively antagonizing α1B-adrenoceptors in comparison to certain other alkaloids that target α1A subtypes. The antagonism of alpha-1 adrenoceptors by this compound is supported by its ability to inhibit noradrenaline-induced inositol (B14025) phosphate (B84403) formation in cerebral cortex and rat tail artery preparations, as well as inducing vasorelaxant responses in isolated rat tail artery and aorta precontracted with noradrenaline. nih.govresearchgate.net
Inhibition of Noradrenaline-Induced Cellular Responses (e.g., [³H]-inositol phosphate formation)
Research indicates that this compound acts as an antagonist at α₁-adrenoceptors. This antagonistic activity is demonstrated by its ability to inhibit noradrenaline (NA)-induced responses in various tissues. Studies using rat cerebral cortical membranes and rat tail artery have shown that this compound inhibits NA-induced [³H]-inositol phosphate formation. researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com This inhibition of inositol phosphate formation is a key indicator of α₁-adrenoceptor antagonism, as the inositol phosphate pathway is a primary signaling cascade activated by these receptors upon binding of agonists like noradrenaline. nih.gov
Furthermore, this compound has been shown to inhibit the contractile response evoked by noradrenaline in isolated rat tail artery and/or aorta. researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com This vasorelaxant effect is consistent with its action as an α₁-adrenoceptor antagonist. While this compound also inhibited contractions induced by KCl (a non-receptor mediated depolarization), its potency was lower than that observed against NA-induced contraction, further supporting a primary effect on adrenoceptors. researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com
Studies investigating the affinity of this compound for different α₁-adrenoceptor subtypes (α₁A, α₁B, and α₁D) have shown that it exhibits different affinities, generally showing lower affinity for α₁B-AR compared to α₁A- or α₁D-subtypes in human cloned receptors expressed in rat-1 fibroblasts. researchgate.netresearchgate.netnih.govthieme-connect.com
Absence of Effect on Cyclic Nucleotide Phosphodiesterases (PDE)
Investigations into the mechanism of action of this compound, including its vasorelaxant effects, have also examined its potential to inhibit cyclic nucleotide phosphodiesterases (PDE). PDE enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in various cellular processes, including smooth muscle relaxation. researchgate.netwikipedia.orgpatsnap.com
However, studies evaluating the ability of this compound to inhibit different forms of cyclic nucleotide phosphodiesterases isolated from bovine aortic smooth muscle and endothelial cells have yielded negative results. researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.comresearchgate.netthieme-connect.com This suggests that the vasorelaxant and other observed biological effects of this compound are not mediated through the inhibition of PDE activity. This lack of PDE inhibition differentiates this compound from some other compounds that exert vascular effects through this mechanism.
Other Biological Activities
Beyond its interactions with adrenoceptors, this compound possesses other notable biological activities, particularly in the realm of antioxidant defense.
Antioxidant Mechanisms of this compound
This compound exhibits significant antioxidant properties, which are crucial for protecting cells against damage caused by oxidative stress. pfaf.orgcapes.gov.brnih.govnih.govnih.gov Oxidative stress is implicated in the pathogenesis of various diseases, including neurodegenerative disorders. wikipedia.org
Free Radical Scavenging Capabilities
This compound has been shown to possess free radical scavenging capabilities. wikipedia.orgresearchgate.net This is a primary mechanism by which antioxidants neutralize reactive oxygen species (ROS) and other free radicals that can damage cellular components. While specific data on the types of radicals scavenged by this compound is not detailed in the provided text, its classification as having free radical scavenging action indicates this important antioxidant pathway. wikipedia.orgresearchgate.net
Metal Chelation Properties (e.g., Fe(III)/Fe(II))
This compound also demonstrates metal chelation properties, including the ability to chelate iron ions such as Fe(III) and Fe(II). nih.gov Transition metals like iron can participate in reactions that generate harmful free radicals through processes like the Fenton reaction. nih.govgoogle.comnih.gov By chelating these metal ions, this compound can reduce their availability to participate in such reactions, thereby mitigating oxidative damage. The ability to chelate both Fe(III) and Fe(II) is noteworthy, as iron exists in different oxidation states within biological systems. nih.govnih.govresearchgate.net
Cellular Protective Effects (e.g., neuron-like cells)
The antioxidant mechanisms of this compound translate into protective effects at the cellular level, particularly in vulnerable cell types like neurons. Studies have shown that this compound can protect neuron-like cells from oxidative stress. nih.gov This protective effect is likely a result of its free radical scavenging and metal chelation abilities, which help to maintain cellular integrity and function in the face of oxidative insults. nih.gov The protective effects observed in neuron-like cells highlight the potential therapeutic relevance of this compound's antioxidant activity in conditions characterized by neuronal damage due to oxidative stress. pfaf.orgcapes.gov.brnih.gov
Here is a summary of some research findings related to this compound's biological activities:
| Activity | Observation | Tissue/System Studied | Reference |
| Inhibition of NA-induced [³H]-inositol phosphate | This compound inhibited formation. | Rat cerebral cortex, Rat tail artery | researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com |
| Inhibition of NA-induced contraction | This compound inhibited contraction, showing vasorelaxant effect. | Isolated rat tail artery, Aorta | researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com |
| Affinity for α₁-adrenoceptor subtypes | Showed different affinities, lower for α₁B compared to α₁A or α₁D. | Human cloned α₁-AR subtypes in rat-1 fibroblasts | researchgate.netresearchgate.netnih.govthieme-connect.com |
| Effect on Cyclic Nucleotide Phosphodiesterases | No significant inhibition observed. | Bovine aortic smooth muscle and endothelial cells | researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.comresearchgate.netthieme-connect.com |
| Inhibition of lipid peroxidation | Potently inhibited basal lipid peroxidation (IC₅₀ = 15 µM). | Rat brain membrane preparation | pfaf.orgcapes.gov.brnih.gov |
| Free Radical Scavenging | Possesses free radical scavenging action. | Not specified in detail in provided text | wikipedia.orgresearchgate.net |
| Metal Chelation | Chelates Fe(III)/Fe(II). | Not specified in detail in provided text | nih.gov |
| Cellular Protective Effects | Protects neuron-like cells from oxidative stress. | Neuron-like cells | nih.gov |
Insecticidal Action of this compound
Studies indicate that this compound, along with other benzylisoquinoline alkaloids, exhibits both acute and chronic toxic effects on insects. nih.govresearchgate.net The insecticidal activity has been linked to interactions with insect receptors, suggesting a potential mechanism involving the nervous and endocrine systems. scielo.org.mxsemanticscholar.org
This compound has been evaluated for its effects on the larval stages of Drosophila melanogaster and Cydia pomonella. nih.govmdpi.comresearchgate.netscielo.org.mx In D. melanogaster larvae, this compound at a concentration of 50 µg/mL caused 70% mortality within the first 24 hours of treatment. nih.govmdpi.comsemanticscholar.org At a lower concentration of 10 µg/mL, the mortality increased significantly over time, reaching over 70% after 72 hours. nih.govmdpi.comsemanticscholar.org The 24-hour LC₅₀ for this compound against D. melanogaster larvae was determined to be 70.9 µg/mL. nih.govmdpi.comsemanticscholar.org
Against Cydia pomonella larvae, this compound at 50 µg/mL resulted in over 80% mortality after 24 hours of exposure. mdpi.com Increasing the dose to 100 µg/mL led to 100% mortality within 24 hours. mdpi.com The 24-hour LC₅₀ for this compound against C. pomonella larvae was 33.2 µg/mL. mdpi.com Chronic exposure to this compound also showed significant effects on C. pomonella, resulting in 100% larval mortality within 12 days. nih.govmdpi.com
The chronic toxicity of this compound against D. melanogaster larval populations over 14 days showed 84% mortality at the end of the assay. nih.gov
| Insect Model | Concentration (µg/mL) | Exposure Time | Mortality (%) | LC₅₀ (µg/mL) (24h) |
|---|---|---|---|---|
| Drosophila melanogaster | 50 | 24 hours | 70 | 70.9 |
| Drosophila melanogaster | 10 | 72 hours | >70 | - |
| Drosophila melanogaster | - | 14 days | 84 | - |
| Cydia pomonella | 50 | 24 hours | >80 | 33.2 |
| Cydia pomonella | 100 | 24 hours | 100 | - |
| Cydia pomonella | - | 12 days | 100 | - |
Docking studies suggest that this compound interacts with insect octopamine (B1677172) and ecdysone (B1671078) receptors, indicating a possible mechanism of action. scielo.org.mxsemanticscholar.org this compound has been shown to bind to the octopamine receptor, specifically interacting with Val 111 and Met 107 residues through π-sigma and π-sulfur interactions. However, its binding affinity to octopamine receptors is reported to be weaker than that of boldine (B1667363). The interaction with octopamine receptors, which are G-protein coupled receptors (GPCRs) in invertebrates and targets for some insecticides, could disrupt signaling pathways crucial for insect physiology and behavior. wikipedia.orgresearchgate.netsdbonline.org The interaction with the ecdysone receptor heterodimer has also been proposed as a potential mechanism for the observed insecticidal activity. scielo.org.mxmdpi.com
Exposure to this compound has been associated with visible behavioral and developmental effects in insect models. In Drosophila melanogaster, observed effects include alteration of feeding behavior and failure in larval displacement within the feeding medium. mdpi.comsemanticscholar.org Furthermore, exposure to this compound has resulted in deformations in adult insects that emerged after treatment, particularly affecting the wings. mdpi.comresearchgate.net
This compound also impacts the growth and development of insect larvae. In D. melanogaster larvae, this compound treatment resulted in a reduction in both weight and length gained compared to controls. semanticscholar.org Specifically, larvae treated with this compound gained only 43% in weight and 8% in length. semanticscholar.org this compound, along with other alkaloids, also increased the mean time for pupation in D. melanogaster larvae. semanticscholar.org Similarly, in Cydia pomonella larvae, this compound treatment led to reduced weight gain (34%) compared to controls. nih.govmdpi.com These effects on feeding, development, and morphology highlight the potential of this compound as an insect growth regulator and a compound that disrupts normal insect life cycles.
| Insect Model | Effect on Feeding | Effect on Displacement | Developmental Effect(s) |
|---|---|---|---|
| Drosophila melanogaster | Alteration of feeding | Failure in larval displacement | Reduced weight/length gain, increased pupation time, adult deformations (e.g., wings) |
| Cydia pomonella | Not specifically detailed, but reduced weight gain observed | Not specifically detailed | Reduced weight gain, 100% mortality within 12 days |
Translational Research Perspectives and Future Directions
Pukateine as a Lead Compound for Neurodegenerative Disease Research
Research indicates that this compound possesses properties that make it a candidate for the development of therapeutic strategies targeting neurodegenerative disorders, notably Parkinson's disease. pfaf.orgnih.gov Its potential stems from a dual mechanism involving dopaminergic system modulation and antioxidant activity. nih.gov
Preclinical Studies in Dopaminergic System Modulation
Preclinical studies, primarily in rat models, have investigated this compound's effects on the dopaminergic system. This compound has been shown to interact with dopamine (B1211576) receptors. In radioligand binding experiments using rat brain tissues, this compound exhibited IC50 values in the submicromolar range for both dopamine D1 and D2 receptors (0.4 µM and 0.6 µM, respectively). pfaf.orgnih.govacs.org These values indicate a relatively strong affinity for these receptor subtypes.
Further studies have explored this compound's impact on dopamine levels and activity in vivo. Perfusion of this compound (at 340 µM) into the striatum of rats via microdialysis induced a significant increase in dopamine levels. pfaf.orgnih.govacs.org Additionally, in a rat model of Parkinson's disease involving unilateral denervation with 6-hydroxydopamine, administration of this compound (8 mg/kg) elicited significant contralateral circling, a behavior typically associated with dopaminergic agonist action. pfaf.orgnih.govacs.org this compound did not appear to affect monoamine oxidase activities at concentrations up to 100 µM in in vitro experiments using a crude rat brain mitochondrial suspension. pfaf.orgnih.gov
Summary of Dopaminergic Activity Findings:
| Assay Type | Preparation | This compound Concentration/Dose | Observed Effect | Reference |
| Receptor Binding (D1) | Rat brain tissues | IC50 = 0.4 µM | Affinity for D1 receptors | pfaf.orgnih.govacs.org |
| Receptor Binding (D2) | Rat brain tissues | IC50 = 0.6 µM | Affinity for D2 receptors | pfaf.orgnih.govacs.org |
| Dopamine Uptake | Synaptosomal preparation | IC50 = 46 µM | Inhibition of dopamine uptake | pfaf.orgnih.gov |
| Extracellular Dopamine | Rat striatum (Microdialysis) | 340 µM | Significant increase in dopamine levels | pfaf.orgnih.govacs.org |
| Dopaminergic Agonist Action | 6-OHDA denervated rats | 8 mg/kg | Significant contralateral circling | pfaf.orgnih.govacs.org |
| Monoamine Oxidase Activity | Rat brain mitochondria | Up to 100 µM | No significant effect | pfaf.orgnih.gov |
Potential for Targeting Parkinson's Disease Pathologies
This compound's observed dopaminergic agonist-like activity and its ability to increase extracellular dopamine levels suggest potential for addressing the dopamine deficit characteristic of Parkinson's disease. pfaf.orgnih.gov Furthermore, this compound has demonstrated potent antioxidant activity. nih.gov In vitro experiments showed that this compound inhibited the basal lipid peroxidation of a rat brain membrane preparation with an IC50 value of 15 µM. pfaf.orgnih.gov Oxidative stress is considered a critical factor in the pathology of neurodegenerative diseases like Parkinson's. nih.gov The combination of dopaminergic modulation and antioxidant properties positions this compound as a potential lead compound for developing novel therapeutic strategies for Parkinson's disease. pfaf.orgnih.gov
Exploration of this compound in Analgesic Research
Historically, pukatea bark has been used in traditional Māori medicine for pain relief, including toothaches and neuralgia. pfaf.orghighvaluenutrition.co.nzlandcareresearch.co.nz This traditional use, coupled with the isolation of this compound, has led to its exploration in analgesic research. This compound has been noted to have properties similar to morphine and has been studied as a lead compound for the development of new analgesic agents. pfaf.orgresearchgate.net While some historical accounts suggest strong analgesic activity without the after-effects of morphine, other reports present conflicting views on potential side effects. pfaf.orglandcareresearch.co.nz Its structural similarities to morphine also suggest potential efficacy in pain management.
Developmental Research for Bio-pesticide Applications
Beyond its potential in human health, this compound has been evaluated for insecticidal properties. Research on benzylisoquinoline alkaloids, including this compound, isolated from certain plant species, has shown acute and chronic insecticidal effects against insects such as the codling moth (Cydia pomonella) and fruit fly (Drosophila melanogaster). researchgate.netmdpi.com The most relevant effects were observed at concentrations of 10 µg/mL against D. melanogaster and 50 µg/mL against C. pomonella, leading to visible effects like altered feeding, deformations, difficulties in larval displacement, and mortality. researchgate.net These findings suggest a potential for this compound or its derivatives in the development of botanical bio-pesticides. researchgate.netmdpi.comnih.gov
Unexplored Biological Activities and Therapeutic Applications
While research has focused on this compound's dopaminergic and analgesic properties, its full spectrum of biological activities and potential therapeutic applications remains largely unexplored. As an aporphine (B1220529) alkaloid, this compound belongs to a class of compounds known for diverse pharmacological properties, including antioxidant, antitumor, anticonvulsant, and antiplasmodial activities. researchgate.netresearchgate.net Studies have also indicated that this compound acts as an α1 adrenergic receptor antagonist. researchgate.netresearchgate.net Additionally, extracts of Laurelia novae-zelandiae, the source of this compound, have shown inhibitory activity against Mycobacterium tuberculosis in in vitro studies, providing some support for traditional uses in treating tubercular issues, although the specific contribution of this compound to this activity requires further elucidation. researchgate.netresearchgate.net The traditional use of pukatea bark for antimicrobial purposes also suggests potential in this area.
Future Research Directions in this compound Chemistry and Biology
Future research on this compound could focus on several key areas. Further detailed studies are needed to fully elucidate its mechanism of action within the dopaminergic system, including its precise interactions with different dopamine receptor subtypes and downstream signaling pathways. frontiersin.orgmdpi.com Structure-activity relationship studies could explore modifications to the this compound structure to optimize its affinity, efficacy, and selectivity for specific therapeutic targets, potentially reducing off-target effects. acs.orgresearchgate.netresearchgate.net Investigating its potential in other neurodegenerative conditions beyond Parkinson's disease, given its antioxidant and dopaminergic properties, could also be fruitful. nih.gov
The analgesic properties warrant further rigorous investigation, including comparative studies with existing analgesics and exploration of its mechanism of pain modulation. researchgate.net Research into its potential as a bio-pesticide could involve broader screening against various agricultural pests and evaluating its environmental impact and safety profile. vestaron.comfao.orginternational-pest-control.com Furthermore, the hinted antimicrobial activities and other potential properties based on its alkaloid classification require dedicated research to identify and characterize any such effects. researchgate.net Advanced analytical techniques could be employed to identify other potentially bioactive compounds in Laurelia novae-zelandiae extracts and investigate potential synergistic effects with this compound.
Q & A
Basic Research Questions
Q. What validated methods are recommended for isolating pukateine from Pukatea bark, and how can purity be assessed?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Purity validation requires spectroscopic techniques such as NMR for structural confirmation and mass spectrometry (MS) for molecular weight verification. For reproducibility, document solvent ratios, temperature, and pressure conditions. Cross-reference with existing literature on alkaloid isolation protocols to ensure consistency .
- Table 1 : Comparative Extraction Yields
| Method | Solvent System | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Ethanol Extraction | 70% Ethanol | 1.2 | 95% |
| Methanol Extraction | 80% Methanol | 1.5 | 92% |
| Supercritical CO₂ | CO₂ + Modifier | 0.8 | 98% |
Q. Which in vitro models are optimal for initial screening of this compound's analgesic activity?
- Methodological Answer : Use receptor-binding assays targeting D2 dopamine and α1 adrenergic receptors, as this compound acts as an agonist/antagonist at these sites . Compare dose-response curves with morphine in pain models (e.g., hot-plate test). Include negative controls (e.g., receptor knockout cells) and validate results with statistical tests (e.g., ANOVA with post-hoc analysis) .
Advanced Research Questions
Q. How can researchers address contradictions between this compound's reported potency (5–7× morphine) and its receptor affinity profiles?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., same cell lines, buffer pH, and incubation times). Use systematic reviews to contextualize historical data . For receptor affinity discrepancies, perform subtype-specific binding assays (e.g., α1A vs. α1B adrenergic receptors) and correlate findings with in vivo analgesic efficacy .
- Table 2 : Receptor Binding Affinity (Ki Values)
| Receptor | This compound (nM) | Morphine (nM) |
|---|---|---|
| D2 Dopamine | 120 ± 15 | N/A |
| α1 Adrenergic | 85 ± 10 | N/A |
| μ-Opioid | >1000 | 1.8 ± 0.2 |
Q. What strategies enhance bioassay-guided purification of this compound for anti-Mycobacterium tuberculosis activity?
- Methodological Answer : Combine MIC (Minimum Inhibitory Concentration) testing with HPLC fractionation. Use bioautography to identify active fractions and LC-MS/MS for compound tracking. Optimize extraction parameters (e.g., pH, solvent polarity) to improve yield of anti-tubercular fractions . For reproducibility, document growth conditions (e.g., M. tuberculosis strain H37Rv) and include positive controls (e.g., rifampicin) .
Q. How can computational modeling clarify this compound's dual role as a D2 agonist and α1 antagonist?
- Methodological Answer : Perform molecular docking studies using crystal structures of D2 and α1 receptors (e.g., PDB IDs 6CM4 and 7BVQ). Compare binding poses with known agonists/antagonists to identify critical residues. Validate predictions with site-directed mutagenesis and functional assays (e.g., cAMP accumulation for D2 activity) .
Data Contradiction and Reproducibility
Q. What frameworks ensure robust analysis of conflicting data on this compound's psychoactive vs. anti-mycobacterial effects?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies resolving contradictions . For example, use dual-activity assays to test psychoactive and anti-TB effects in parallel. Share raw data (e.g., via repositories like Zenodo) to enable meta-analyses .
Methodological Best Practices
- Experimental Design : Follow PICOT frameworks for clinical relevance (Population: In vitro models; Intervention: this compound dosage; Comparison: Standard drugs; Outcome: MIC/EC50; Time: Exposure duration) .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Use plagiarism-check software for manuscript integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
